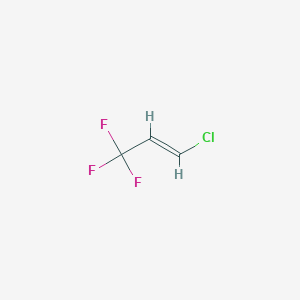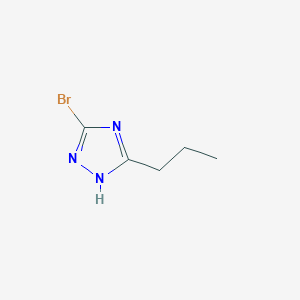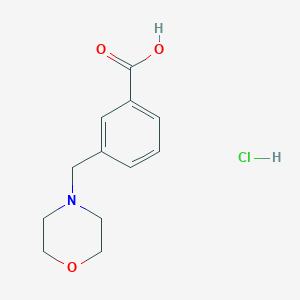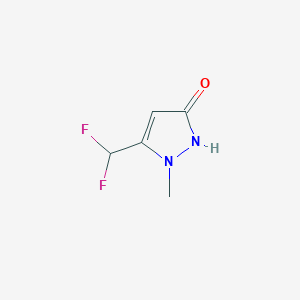
1-プロペン、1-クロロ-3,3,3-トリフルオロ-、(1E)-
説明
1-Propene, 1-chloro-3,3,3-trifluoro-, (1E)-, also known as trans-1-chloro-3,3,3-trifluoroprop-1-ene, is an unsaturated chlorofluorocarbon with the molecular formula C3H2ClF3. This compound exists as E- (trans-) and Z- (cis-) isomers. The trans-isomer is particularly notable for its application as an environmentally friendly refrigerant due to its lower global warming potential compared to traditional refrigerants .
科学的研究の応用
1-Propene, 1-chloro-3,3,3-trifluoro-, (1E)- has several scientific research applications:
Chemistry: It is used as a
作用機序
Target of Action
The primary target of HCFO-1233zd, also known as 1-Propene, 1-chloro-3,3,3-trifluoro-, (1E)-, is the refrigeration system in air conditioners . This compound is an unsaturated chlorofluorocarbon that serves as a more environmentally friendly refrigerant .
Mode of Action
HCFO-1233zd interacts with its target, the refrigeration system, by absorbing and releasing heat, thereby enabling the cooling process . The compound exists as E- (cis-) and Z- (trans-) isomers, with the trans-isomer being of particular interest due to its lower global warming potential .
Biochemical Pathways
The synthesis of HCFO-1233zd involves fluorination and dehydrohalogenation reactions starting with 1,1,1,3,3-pentachloropropane . The synthetic route to produce HCFO-1233zd (E) with 1,1,1,3,3-pentachloropropane (HCC-240fa) as raw material through gas phase fluorine-chlorine exchange has high conversion rate, high selectivity and industrial value .
Pharmacokinetics
While the term “pharmacokinetics” typically applies to drugs and their absorption, distribution, metabolism, and excretion (ADME) in the body, in the context of HCFO-1233zd, we can consider its analogous properties. The compound’s “bioavailability” in this context would be its effectiveness as a refrigerant, which is influenced by its physical and chemical properties, such as its boiling point .
Result of Action
The result of HCFO-1233zd’s action is the cooling effect produced in air conditioners. By absorbing and releasing heat, it allows the air conditioner to lower the temperature of the surrounding environment .
Action Environment
The action of HCFO-1233zd is influenced by environmental factors such as temperature and pressure. Its effectiveness and stability as a refrigerant are also affected by these factors . Furthermore, its environmental friendliness is a significant advantage, as it has a lower global warming potential compared to other refrigerants .
準備方法
1-Propene, 1-chloro-3,3,3-trifluoro-, (1E)- is synthesized through fluorination and dehydrohalogenation reactions. The starting material for this synthesis is 1,1,1,3,3-pentachloropropane. The process involves the catalytic fluorination of 1,1,1,3,3-pentachloropropane with hydrogen fluoride, followed by dehydrohalogenation to yield the desired product .
化学反応の分析
1-Propene, 1-chloro-3,3,3-trifluoro-, (1E)- undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles under appropriate conditions.
Addition Reactions: The double bond in the compound allows for addition reactions with halogens, hydrogen halides, and other electrophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common compared to substitution and addition reactions.
Common reagents used in these reactions include halogens (e.g., chlorine, bromine), hydrogen halides (e.g., hydrogen chloride, hydrogen bromide), and various catalysts to facilitate the reactions. The major products formed depend on the specific reaction conditions and reagents used .
特性
IUPAC Name |
(E)-1-chloro-3,3,3-trifluoroprop-1-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2ClF3/c4-2-1-3(5,6)7/h1-2H/b2-1+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDTMPQQAWUMPKS-OWOJBTEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=CCl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(=C/Cl)\C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2ClF3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20888807 | |
| Record name | (1E)-1-Chloro-3,3,3-trifluoro-1-propene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20888807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Gas or Vapor; Liquid | |
| Record name | 1-Propene, 1-chloro-3,3,3-trifluoro-, (1E)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
102687-65-0, 2730-43-0 | |
| Record name | trans-1-Chloro-3,3,3-trifluoropropene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=102687-65-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Propene, 1-chloro-3,3,3-trifluoro-, (1E)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102687650 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Chloro-3,3,3-trifluoropropene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002730430 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Propene, 1-chloro-3,3,3-trifluoro-, (1E)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | (1E)-1-Chloro-3,3,3-trifluoro-1-propene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20888807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1E)-1-chloro-3,3,3-trifluoroprop-1-ene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.149.148 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (E)-1-chloro-3,3,3-trifluoroprop-1-ene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-CHLORO-3,3,3-TRIFLUOROPROPENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4B96DT2BYB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What is the molecular formula and weight of HCFO-1233zd?
A1: The molecular formula of HCFO-1233zd is C3H2ClF3, and its molecular weight is 132.49 g/mol. []
Q2: What is the boiling point of HCFO-1233zd?
A2: The normal boiling point of HCFO-1233zd has been experimentally determined to be 291.327 K. []
Q3: Is HCFO-1233zd compatible with polyols used in polyurethane foam production?
A3: Yes, HCFO-1233zd exhibits compatibility with polyol blends, including polyether polyols and polyester polyols, making it suitable for polyurethane foam applications. []
Q4: How does the storage stability of HCFO-1233zd-containing polyol pre-mixes improve?
A4: The addition of alicyclic epoxides, such as cyclohexene oxide, to HCFO-1233zd-containing polyol pre-mixes significantly enhances their storage stability, leading to higher-quality thermoset foams. []
Q5: Can HCFO-1233zd be used in high-temperature heat pump systems?
A5: Yes, research indicates that HCFO-1233zd can be utilized in high-temperature heat pump systems with evaporating temperatures ranging from 50–70°C and a condensing temperature of 110°C. []
Q6: Can HCFO-1233zd participate in transition-metal-catalyzed reactions?
A6: Yes, HCFO-1233zd acts as a reagent in nickel-catalyzed alkylation/arylation reactions with alkyl/aryl zinc reagents and cobalt-catalyzed reductive cross-coupling reactions with aryl bromides to synthesize 1-trifluoromethylalkenes. []
Q7: Can HCFO-1233zd be used as a building block in the synthesis of heterocycles?
A7: Research shows that HCFO-1233zd can be employed in a palladium-catalyzed carbonylation reaction with indoles and pyrroles to synthesize trifluoromethylated 3-indolenones. This reaction exhibits good yield, regioselectivity, and chemoselectivity, showcasing its potential for constructing trifluoromethylated heterocycles. []
Q8: What is the acute toxicity of HCFO-1233zd in rats?
A8: The acute 4-hour 50% lethal concentration (LC50) value for HCFO-1233zd in rats is 120,000 ppm. []
Q9: What is the target organ for HCFO-1233zd toxicity in rats?
A9: Studies have identified the heart as the primary target organ for HCFO-1233zd toxicity in rats. Exposure to HCFO-1233zd has been observed to cause multifocal mononuclear infiltrates in the heart. []
Q10: What is the global warming potential of HCFO-1233zd?
A10: HCFO-1233zd has a very low global warming potential (GWP) of less than 10, making it a more environmentally friendly alternative to hydrofluorocarbons (HFCs) which have GWP values greater than 500. []
Q11: How long does HCFO-1233zd persist in the atmosphere?
A11: HCFO-1233zd has a short atmospheric lifetime of approximately 26 days. []
Q12: What are the main atmospheric degradation pathways for HCFO-1233zd?
A12: The primary atmospheric degradation pathways for HCFO-1233zd involve reactions with hydroxyl radicals (OH), chlorine atoms (Cl), and ozone (O3). These reactions contribute to its short atmospheric lifetime. []
Q13: What are some potential alternatives to HFC-245fa in organic Rankine cycles for low-temperature heat recovery?
A13: Both HCFO-1233zd-E and HFO-1336mzz-Z are being explored as potential low global warming potential alternatives to HFC-245fa in organic Rankine cycles, particularly for low-temperature heat recovery applications. []
Q14: How does HCFO-1233zd(E) compare to HFC-245fa in terms of performance in organic Rankine cycles?
A14: Experimental results indicate that HCFO-1233zd(E) can achieve similar global efficiencies compared to HFC-245fa in organic Rankine cycles, making it a promising alternative. []
Q15: Are there computational chemistry tools available for studying the properties of HCFO-1233zd?
A15: Yes, molecular simulations and calculations can be employed to predict and understand the thermophysical properties of HCFO-1233zd. Transferable force field models have been developed for accurate simulations of HCFO-1233zd and related compounds. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![tert-Butyl 3-azabicyclo[3.1.0]hexan-6-ylcarbamate](/img/structure/B177592.png)

![methyl N-[(2S)-1-[[(2S,3S)-4-[[[(2S)-2-(ethoxycarbonylamino)-3-methylbutanoyl]amino]-[[4-(1,3-thiazol-2-yl)phenyl]methyl]amino]-3-hydroxy-1-phenylbutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B177597.png)






![1-oxo-2,3-dihydropyrrolo[2,1-b][1,3]benzothiazole-3a(1H)-carboxylic acid](/img/structure/B177620.png)

